Diethyl 2-(2-Chloro-3-pyridyl)malonate
Description
Diethyl 2-(2-Chloro-3-pyridyl)malonate is a malonic acid derivative featuring a 2-chloro-3-pyridyl substituent. Such compounds are commonly used as intermediates in pharmaceutical synthesis due to their versatility in forming carbon-carbon bonds .
Key structural characteristics:
- Core structure: Propanedioic acid diethyl ester backbone.
- Substituent: 2-Chloro-3-pyridyl group, which introduces electronic and steric effects influencing reactivity and applications.
Properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
diethyl 2-(2-chloropyridin-3-yl)propanedioate |
InChI |
InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)8-6-5-7-14-10(8)13/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
ZBQOWLJYCUGSIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N=CC=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-Chloro-3-pyridyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-3-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-Chloro-3-pyridyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Scientific Research Applications
Diethyl 2-(2-Chloro-3-pyridyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of Diethyl 2-(2-Chloro-3-pyridyl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-withdrawing groups (e.g., chloro, cyano, trifluoromethyl) enhance reactivity in nucleophilic substitutions .
- Bulkier substituents (e.g., chromeno-pyridine) may reduce solubility but improve biological activity .
Physical-Chemical Properties
Table 2: Physical State and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
